molecular formula C13H7ClFN3O5 B5133517 2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide

2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide

Cat. No.: B5133517
M. Wt: 339.66 g/mol
InChI Key: NTCHUYHJJWRLRP-UHFFFAOYSA-N
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Description

2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzamide core substituted with chloro, fluoro, and nitro groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-fluoroaniline to introduce the nitro group, followed by chlorination to add the chloro substituent. The final step involves the formation of the benzamide linkage through an amide coupling reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Mechanism of Action

The antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide is primarily due to its interaction with penicillin-binding proteins in bacterial cell walls. This interaction inhibits cell wall synthesis, leading to bacterial cell lysis and death . The chloro and nitro groups play a crucial role in stabilizing the molecule within the target enzyme, enhancing its efficacy.

Comparison with Similar Compounds

Similar compounds include:

2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide stands out due to its unique combination of chloro, fluoro, and nitro groups, which collectively enhance its antibacterial properties and pharmacokinetic profile.

Properties

IUPAC Name

2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN3O5/c14-10-6-8(17(20)21)2-3-9(10)13(19)16-7-1-4-11(15)12(5-7)18(22)23/h1-6H,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCHUYHJJWRLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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